Ald-Ph-PEG3-amine TFA salt

Übersicht

Beschreibung

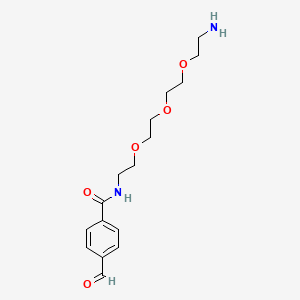

Ald-Ph-PEG3-amine TFA salt is a polyethylene glycol (PEG) linker containing a benzaldehyde group. This compound is known for its ability to undergo reactions with primary amines. The terminal primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester groups, and other carbonyl compounds. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG3-amine TFA salt involves the reaction of a PEG linker with a benzaldehyde group. The terminal primary amine can be introduced through various synthetic routes, including the reaction of PEG with amine-containing compounds under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Ald-Ph-PEG3-amine TFA salt undergoes various types of chemical reactions, including:

Substitution Reactions: The primary amine group can react with carboxylic acids, activated NHS ester groups, and other carbonyl compounds.

Addition Reactions: The benzaldehyde group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and other carbonyl compounds. The reactions are typically carried out in solvents like dichloromethane or dimethylformamide, with catalysts such as triethylamine .

Major Products Formed

The major products formed from reactions with this compound include amide bonds when reacting with carboxylic acids and ester bonds when reacting with NHS esters .

Wissenschaftliche Forschungsanwendungen

Applications in Drug Delivery

Drug Delivery Systems : Ald-Ph-PEG3-amine TFA salt is primarily utilized to enhance the solubility and stability of therapeutic agents. Its hydrophilic nature allows it to form stable conjugates with various drugs, making it an effective carrier for targeted drug delivery. This is particularly important in cancer therapy, where localized delivery of chemotherapeutics can reduce systemic toxicity.

Case Study: Targeted Cancer Therapy

In a study published in the Journal of Controlled Release, researchers demonstrated that conjugating chemotherapeutic agents with Ald-Ph-PEG3-amine improved the pharmacokinetics and therapeutic efficacy in tumor-bearing mice models. The PEGylation reduced immunogenicity and enhanced circulation time, leading to better tumor targeting and reduced side effects .

Bioconjugation Applications

Bioconjugation : The aldehyde group in Ald-Ph-PEG3-amine allows for efficient coupling with primary amines found in proteins, peptides, and other biomolecules. This property is crucial for creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells.

Table 1: Comparison of Bioconjugation Efficiency

Applications in Nanotechnology

Nanoparticle Functionalization : this compound is also employed in the functionalization of nanoparticles for medical devices. By attaching this linker to nanoparticles, researchers can enhance their biocompatibility and stability while improving drug loading capacities.

Case Study: Nanoparticle Drug Carriers

A recent study highlighted the use of Ald-Ph-PEG3-amine in developing PEGylated nanoparticles for delivering RNA therapeutics. The results indicated that these nanoparticles exhibited improved cellular uptake and therapeutic efficacy compared to non-modified counterparts .

Summary of Benefits

The unique properties of this compound provide several advantages:

- Increased Solubility : Enhances the solubility of poorly soluble drugs.

- Improved Stability : Increases the stability of conjugated biomolecules.

- Targeted Delivery : Facilitates targeted delivery mechanisms, especially in oncology.

Wirkmechanismus

The mechanism of action of Ald-Ph-PEG3-amine TFA salt involves its ability to form stable covalent bonds with primary amines. The benzaldehyde group reacts with primary amines to form Schiff bases, which can further react to form more stable amide or ester bonds. This reactivity makes it a valuable tool in bioconjugation and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ald-Ph-PEG2-amine TFA salt: Similar structure but with a shorter PEG linker.

Ald-Ph-PEG4-amine TFA salt: Similar structure but with a longer PEG linker.

Ald-Ph-PEG6-amine TFA salt: Similar structure but with an even longer PEG linker.

Uniqueness

Ald-Ph-PEG3-amine TFA salt is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular spacing and solubility is required .

Biologische Aktivität

Ald-Ph-PEG3-amine TFA salt is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential applications in drug development and targeted therapies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring a phenyl group and an amine functional group. The presence of the benzaldehyde moiety allows for reactions with primary amines, making it a versatile building block for various biochemical applications . The TFA (trifluoroacetic acid) salt form enhances solubility in polar solvents, which is beneficial for biological assays.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The phenyl group enhances lipophilicity, allowing the compound to interact with lipid membranes. This property is crucial for its role in drug delivery systems where membrane permeability is a key factor .

- Targeting Specific Receptors : Preliminary studies indicate that compounds similar to Ald-Ph-PEG3-amine can modulate receptor activity, potentially influencing signaling pathways involved in pain and inflammation .

- Hydrogel Formation : Ald-Ph-PEG3-amine has been explored for its ability to form hydrogels, which can serve as scaffolds for cell culture or drug delivery systems. These hydrogels can mimic extracellular matrix properties, promoting cell adhesion and growth .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Applications

In research focused on developing fluorescent probes based on vancomycin, modifications including PEG derivatives showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of PEG chains improved solubility and bioavailability, leading to lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .

Case Study: Pain Management

A study investigating the use of lipidated antagonists highlighted the potential of PEG-modified compounds in targeting receptors involved in pain signaling pathways. The results indicated that these compounds could effectively inhibit receptor activity within endosomes, providing a novel approach to managing chronic pain conditions .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRACXWPHXUFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.